molecular formula C17H16ClN3OS B11452108 (1S)-1-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-phenylethanamine

(1S)-1-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-phenylethanamine

Cat. No.: B11452108
M. Wt: 345.8 g/mol
InChI Key: XUHYYNSUNPETRN-HNNXBMFYSA-N
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Description

1-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)-2-PHENYLETHAN-1-AMINE is a complex organic compound that features a 1,3,4-oxadiazole ring, a phenylethylamine moiety, and a chlorophenylmethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)-2-PHENYLETHAN-1-AMINE typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the chlorophenylmethylsulfanyl group: This step often involves nucleophilic substitution reactions where a chlorophenylmethyl halide reacts with a thiol or thiolate.

    Attachment of the phenylethylamine moiety: This can be done through reductive amination or other amine coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)-2-PHENYLETHAN-1-AMINE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions, though this is less common.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution conditions: Friedel-Crafts acylation or alkylation conditions using aluminum chloride or other Lewis acids.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

1-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)-2-PHENYLETHAN-1-AMINE has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)-2-PHENYLETHAN-1-AMINE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and sulfanyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and may have similar biological activities.

    Phenylethylamine derivatives: Compounds with this moiety are known for their psychoactive and stimulant properties.

    Chlorophenyl derivatives: These compounds are often explored for their antimicrobial and pesticidal activities.

Uniqueness

1-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)-2-PHENYLETHAN-1-AMINE is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties. The presence of the oxadiazole ring, chlorophenylmethylsulfanyl group, and phenylethylamine moiety in a single molecule allows for a wide range of interactions and applications that are not typically seen in simpler compounds.

Properties

Molecular Formula

C17H16ClN3OS

Molecular Weight

345.8 g/mol

IUPAC Name

(1S)-1-[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]-2-phenylethanamine

InChI

InChI=1S/C17H16ClN3OS/c18-14-8-4-7-13(9-14)11-23-17-21-20-16(22-17)15(19)10-12-5-2-1-3-6-12/h1-9,15H,10-11,19H2/t15-/m0/s1

InChI Key

XUHYYNSUNPETRN-HNNXBMFYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C2=NN=C(O2)SCC3=CC(=CC=C3)Cl)N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=NN=C(O2)SCC3=CC(=CC=C3)Cl)N

Origin of Product

United States

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